molecular formula C10H11ClFNO2 B158090 ACETANILIDE,4-CHLORO-2-FLUORO-N-(2-HYDROXYETHYL)- CAS No. 10016-08-7

ACETANILIDE,4-CHLORO-2-FLUORO-N-(2-HYDROXYETHYL)-

Cat. No.: B158090
CAS No.: 10016-08-7
M. Wt: 231.65 g/mol
InChI Key: FVVZKGZPIKCOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- is a synthetic organic compound that belongs to the class of acetanilides It is characterized by the presence of a chloro and fluoro substituent on the aromatic ring, along with a hydroxyethyl group attached to the nitrogen atom of the acetanilide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- typically involves the following steps:

    Nitration and Halogenation: The starting material, aniline, undergoes nitration to introduce a nitro group, followed by halogenation to introduce the chloro and fluoro substituents on the aromatic ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Acetylation: The resulting 4’-chloro-2-fluoroaniline is acetylated using acetic anhydride to form the acetanilide derivative.

    Hydroxyethylation: Finally, the acetanilide derivative undergoes hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetanilide derivatives.

Scientific Research Applications

Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic and antipyretic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards these targets. The hydroxyethyl group may also play a role in modulating its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The parent compound without the chloro, fluoro, and hydroxyethyl substituents.

    4’-Chloroacetanilide: Contains only the chloro substituent.

    4’-Fluoroacetanilide: Contains only the fluoro substituent.

    N-(2-Hydroxyethyl)acetanilide: Contains only the hydroxyethyl group.

Uniqueness

Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- is unique due to the combination of chloro, fluoro, and hydroxyethyl substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its application in medicinal and industrial research.

Properties

CAS No.

10016-08-7

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-fluoro-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C10H11ClFNO2/c11-8-1-3-9(4-2-8)13(5-6-14)10(15)7-12/h1-4,14H,5-7H2

InChI Key

FVVZKGZPIKCOPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(CCO)C(=O)CF)Cl

Canonical SMILES

C1=CC(=CC=C1N(CCO)C(=O)CF)Cl

10016-08-7

Synonyms

4'-Chloro-2-fluoro-N-(2-hydroxyethyl)acetanilide

Origin of Product

United States

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